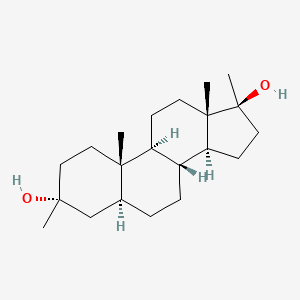
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is notable for its unique structural features, which include a fluorene core substituted with ethylhexyl groups and a dioxaborolane moiety. These structural elements confer specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functionalization to introduce the ethylhexyl groups.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated fluorene intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the scalability and consistency of the production process.
化学反应分析
Types of Reactions
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorene core to dihydrofluorene derivatives.
Substitution: The boronic ester moiety allows for substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in cross-coupling reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the coupling partner.
科学研究应用
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electroluminescent properties.
作用机制
The mechanism of action of 2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The fluorene core contributes to its photophysical properties, enabling its use in optoelectronic devices.
相似化合物的比较
Similar Compounds
9,9-Bis(2-ethylhexyl)-2,7-divinyl-9H-fluorene: Similar in structure but with vinyl groups instead of the dioxaborolane moiety.
Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]: A polymeric form with similar core structure but different functional groups.
Uniqueness
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene core with a boronic ester group, providing a balance of photophysical properties and reactivity. This makes it particularly valuable in applications requiring both fluorescence and chemical reactivity, such as in OLEDs and sensor technologies.
属性
分子式 |
C35H53BO2 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
2-[9,9-bis(2-ethylhexyl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C35H53BO2/c1-9-13-17-26(11-3)24-35(25-27(12-4)18-14-10-2)31-20-16-15-19-29(31)30-22-21-28(23-32(30)35)36-37-33(5,6)34(7,8)38-36/h15-16,19-23,26-27H,9-14,17-18,24-25H2,1-8H3 |
InChI 键 |
WHPGZUXUBWFFIV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CC(CC)CCCC)CC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


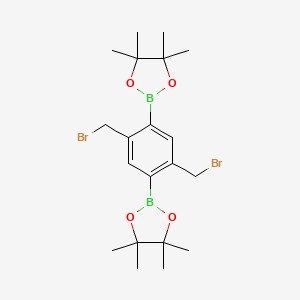
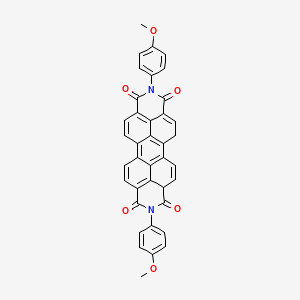
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
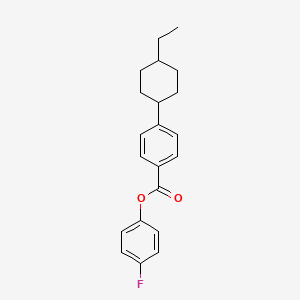
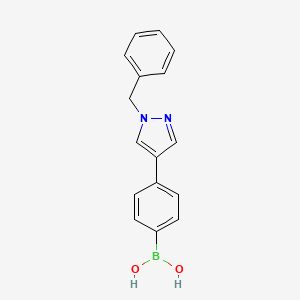
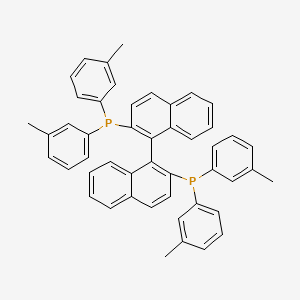
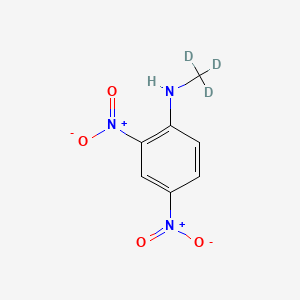
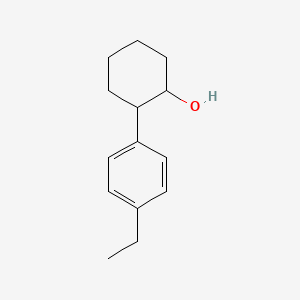
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
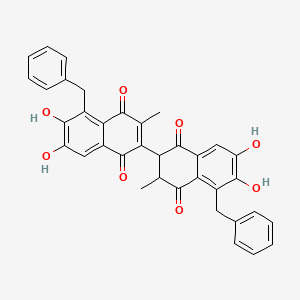
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)

